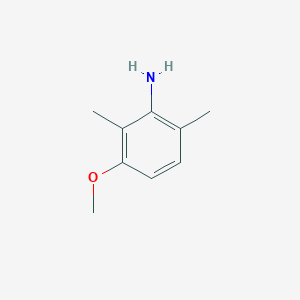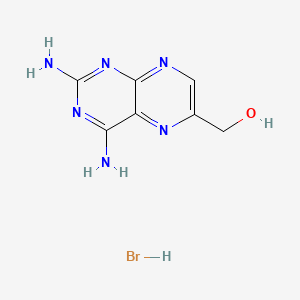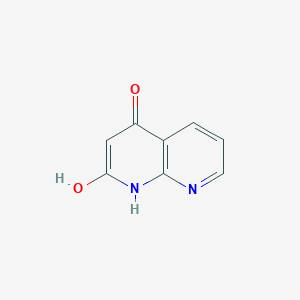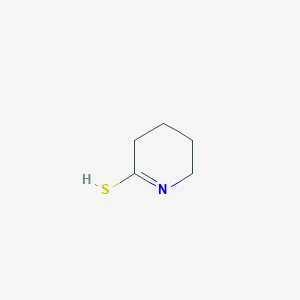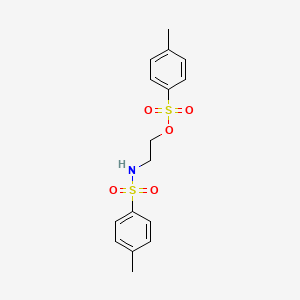
Phenyl isocyanate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Phenyl isocyanate has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl isocyanate can be synthesized through several methods. One common method involves the phosgenation of aniline, where aniline reacts with phosgene to produce this compound and hydrochloric acid as a by-product . This method, however, involves handling toxic phosgene and corrosive by-products.
A phosgene-free approach involves the catalytic decomposition of methyl N-phenyl carbamate using a bismuth oxide catalyst. This method is environmentally friendly and avoids the use of toxic phosgene . The reaction conditions include a mass ratio of catalyst to methyl N-phenyl carbamate of 0.05, a mass ratio of o-dichlorobenzene to methyl N-phenyl carbamate of 15:1, and a reaction time of 60 minutes at the boiling temperature of o-dichlorobenzene .
Industrial Production Methods: Industrial production of this compound typically follows the phosgenation route due to its efficiency and scalability. the phosgene-free method is gaining traction due to its environmental benefits and safety .
Analyse Des Réactions Chimiques
Phenyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with amines to form ureas and with alcohols to form carbamates.
Cycloaddition Reactions: It can react with cyclohexadienones to form vicinal diamine-containing heterocycle derivatives.
Hydrolysis: this compound reacts with water to form phenylamine and carbon dioxide.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying based on the desired product. Major products formed include ureas, carbamates, and heterocyclic compounds .
Mécanisme D'action
Phenyl isocyanate exerts its effects through its highly reactive isocyanate group. It acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates . The mechanism involves the addition of the nucleophile to the carbon atom of the isocyanate group, followed by the formation of a new bond and the release of a by-product, such as water or carbon dioxide .
Comparaison Avec Des Composés Similaires
- Methyl isocyanate (CH₃NCO)
- Tolyl isocyanate (C₆H₄CH₃NCO)
- Benzyl isocyanate (C₆H₅CH₂NCO)
- 4-Methoxyphenyl isocyanate (C₆H₄OCH₃NCO)
This compound’s aromatic nature makes it more stable and less volatile compared to its aliphatic counterparts, making it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
| { "Design of the Synthesis Pathway": "Phenyl isocyanate can be synthesized by the reaction of aniline with phosgene.", "Starting Materials": ["Aniline", "Phosgene"], "Reaction": [ "Add aniline to a reaction flask", "Add phosgene to the reaction flask slowly while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Dry the product using anhydrous sodium sulfate", "Purify the product by distillation or recrystallization" ] } | |
Numéro CAS |
286012-94-0 |
Formule moléculaire |
C7H5NO |
Poids moléculaire |
125.077 g/mol |
Nom IUPAC |
isocyanato(1,2,3,4,5,6-13C6)cyclohexatriene |
InChI |
InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1+1,2+1,3+1,4+1,5+1,7+1 |
Clé InChI |
DGTNSSLYPYDJGL-ZXJNGCBISA-N |
SMILES isomérique |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N=C=O |
SMILES |
C1=CC=C(C=C1)N=C=O |
SMILES canonique |
C1=CC=C(C=C1)N=C=O |
Point d'ébullition |
158-168 °C BP: 55 °C at 13 mm Hg 325.4 °F |
Color/Form |
Liquid |
Densité |
1.08870 at 25.9 °C/4 °C; 1.0956 at 19.6 °C/4 °C; 1.092 at 15 °C/4 °C; 1.101 at 11.6 °C/4 °C Density: 1.0956 g/cu cm at 20 °C Relative density (water = 1): 1.095 |
Point d'éclair |
132 °F (55.5 °C) (Open Cup) 51 °C c.c. 132 °F (open cup) |
melting_point |
Freezing point: -30 °C -30 °C -22 °F |
Description physique |
Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes. Liquid Liquid with an acrid odor; [Merck Index] COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. Colorless to yellow liquid with a pungent odor. |
Numéros CAS associés |
27616-41-7 |
Solubilité |
Decomposes in water, alcohol; very soluble in ether Solubility in water: reaction |
Densité de vapeur |
1.089 |
Pression de vapeur |
2.57 [mmHg] 2.57 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 0.2 2.57 mmHg |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



